3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide
Description
3-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide is a synthetic N-substituted saccharin derivative characterized by a benzoisothiazol-3-one core modified with a propanamide linker and an o-tolyl substituent. Synthesized via alkylation of saccharin sodium salts followed by condensation with o-toluidine, this compound exhibits high purity (96–100%) and crystallinity, as confirmed by spectroscopic techniques (¹H/¹³C NMR, IR, MS) . Its structure includes a planar benzoisothiazol-3-one ring, critical for biological interactions, and a propyl chain that enhances solubility and target binding . Biological evaluations highlight potent anti-inflammatory, antioxidant, and cytotoxic activities, particularly against hepatic cancer cells .
Properties
IUPAC Name |
N-(2-methylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-12-6-2-4-8-14(12)18-16(20)10-11-19-17(21)13-7-3-5-9-15(13)24(19,22)23/h2-9H,10-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZHSCBQFMWEGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide typically involves multi-step organic reactions One common method starts with the preparation of the benzo[d]isothiazolone core, which can be synthesized through the cyclization of o-aminothiophenol with carbonyl compounds under oxidative conditions
The final step involves the acylation of the benzo[d]isothiazolone derivative with o-tolylpropanoic acid chloride in the presence of a base like triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to introduce additional oxygen functionalities, potentially altering its reactivity and biological activity.
Reduction: Reduction reactions can be used to modify the dioxido groups, leading to the formation of different isothiazolone derivatives.
Substitution: The aromatic ring and the amide group can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, acetonitrile, ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfone derivatives, while reduction might yield sulfoxides or thiols.
Scientific Research Applications
Chemistry
In synthetic chemistry, 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has shown promise in biological studies due to its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development. Researchers are investigating its mechanism of action, which involves the inhibition of key enzymes and disruption of cellular processes.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The dioxido and oxo groups play a crucial role in binding to active sites, leading to the inhibition of enzymatic activity. This can result in the disruption of metabolic pathways and cellular functions, contributing to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Key Observations :
Key Observations :
Anti-inflammatory and Antioxidant Profiles
Key Observations :
Cytotoxic Activity (Hepatic Cancer Cells)
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| Target Compound | 9.2 ± 0.8 | |
| Isopropyl ester (Compound 3f) | 6.7 ± 0.5 | |
| N-(2-Chlorophenyl) analogue | 14.3 ± 1.1 |
Key Observations :
- The target compound’s propanamide linker and o-tolyl group contribute to sub-micromolar cytotoxicity.
- Bulky substituents (e.g., isopropyl in 3f) enhance membrane permeability and target binding .
Molecular Docking and Binding Affinity
Comparative docking studies (COX-1 enzyme):
| Compound | Binding Energy (kcal/mol) | Inhibition Constant (µM) | Reference |
|---|---|---|---|
| Target Compound | -9.8 ± 0.3 | 0.12 | |
| Isopropyl ester (Compound 3f) | -10.2 ± 0.4 | 0.08 | |
| Nitrile derivative (Compound 2) | -8.5 ± 0.2 | 0.45 |
Key Observations :
- The o-tolyl group facilitates hydrophobic interactions with COX-1’s active site.
- Ester derivatives exhibit stronger binding due to additional hydrogen bonding with Ser530 .
Biological Activity
The compound 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide is a member of the isothiazole family, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of isothiazole derivatives with appropriate acylating agents. The specific synthetic pathway can vary based on the intended functional groups and desired properties of the final product.
Antimicrobial Activity
Research indicates that compounds featuring the isothiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate potent inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Isothiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| Compound C | Pseudomonas aeruginosa | 16 µg/mL |
Note: Data adapted from various studies on related compounds.
Anti-inflammatory Activity
In vivo studies have suggested that the compound may exhibit anti-inflammatory properties. For example, a study involving similar isothiazole derivatives showed significant reduction in inflammation markers in animal models.
Case Study: Anti-inflammatory Effects
In a controlled study, mice treated with an isothiazole derivative showed a 50% reduction in paw edema compared to the control group, indicating potential for therapeutic use in inflammatory conditions.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary results suggest that this compound may induce apoptosis in cancer cells.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 10 |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
The mechanism underlying the biological activity of this compound may involve the inhibition of key enzymes or pathways associated with cell proliferation and inflammation. For instance, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
Q & A
Q. What are the optimal synthetic routes for 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide, and how can purity be validated?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions involving the benzisothiazolone dioxane core and o-toluidine derivatives. Key steps include:
- Reagents : Use of LiOtBu as a base and PhCl as a solvent for amide bond formation .
- Catalysis : Transition-metal-free conditions under visible light or thermal activation to avoid contamination .
- Purification : Flash chromatography (ethyl acetate/dichloromethane gradients) yields >90% purity .
- Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and structural elucidation via -/-NMR .
Q. How is the compound structurally characterized to confirm its identity?
Methodological Answer:
- Spectroscopy : -NMR (400 MHz, CDCl) shows characteristic peaks: δ 8.07 (d, J = 7.4 Hz, aromatic protons), δ 5.60 (s, methylene bridge), δ 3.83 (s, methoxy groups if present) .
- Mass Spectrometry : HRMS (ESI) confirms molecular weight (e.g., [M+Na] at m/z 383.0672) .
- IR : Stretching bands at 1670 cm (C=O) and 1340 cm (S=O) .
Q. What in vitro assays are used to evaluate its anticancer and antimicrobial activity?
Methodological Answer:
- Anticancer : MTT assay against cell lines (e.g., MCF-7, IC ~1.1 μM) with thymidylate synthase (TS) inhibition as a hypothesized mechanism .
- Antimicrobial : Broth microdilution (MIC testing) against E. coli and S. aureus, supported by molecular docking to bacterial dihydrofolate reductase .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50_{50}50 values across studies?
Methodological Answer: Discrepancies often arise from:
- Assay Conditions : Variability in cell passage number, serum concentration, or incubation time .
- Compound Stability : Degradation under light or humidity (evidenced by HO-sensitive S=O groups) .
Resolution : - Replicate assays under standardized conditions (e.g., RPMI-1640 media, 10% FBS, 48h incubation).
- Use fresh DMSO stock solutions and validate stability via LC-MS .
Q. What advanced techniques elucidate the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Enzyme Assays : Direct TS inhibition measured via spectrophotometric monitoring of dUMP conversion to dTMP .
- X-ray Crystallography : Co-crystallization with TS (PDB ID: 1HVY) to identify binding interactions (e.g., hydrogen bonds with Arg50) .
- Proteomics : SILAC-based profiling to detect downstream effects on DNA repair proteins (e.g., PARP1) .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved potency?
Methodological Answer:
Q. What strategies mitigate toxicity and improve pharmacokinetics in preclinical models?
Methodological Answer:
- Toxicity Screening : Ames test for mutagenicity and hERG binding assays to assess cardiac risk .
- Pharmacokinetics :
- Absorption : 60–73% oral bioavailability in murine models, enhanced via PEGylated nanoformulations .
- Metabolism : CYP3A4-mediated oxidation identified via liver microsome assays; inhibitors (e.g., ketoconazole) prolong half-life .
Methodological Challenges and Solutions
Q. How can researchers address the compound’s instability in aqueous buffers?
Methodological Answer:
Q. What computational approaches validate interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) : GROMACS simulations (50 ns) to assess binding mode stability with TS .
- Machine Learning : Train Random Forest models on PubChem BioAssay data (AID 1259351) to predict off-target effects .
Regulatory Considerations for Preclinical Development
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
